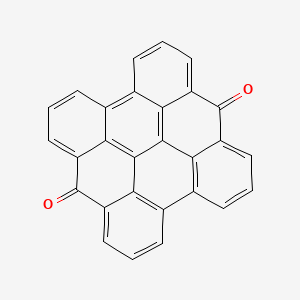

Quinone 7

Description

Structure

3D Structure

Properties

IUPAC Name |

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEJQTWXRMXYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197163 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-64-9 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Menaquinone-7 and Its Role in Bone Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Menaquinone-7 (MK-7), a long-chain form of vitamin K2, is a critical nutrient in bone metabolism, playing a role that extends beyond its classical function in coagulation. Emerging evidence elucidates its multifaceted mechanism of action, involving both the gamma-carboxylation of key bone proteins and the regulation of gene expression within bone cells. This technical guide provides an in-depth analysis of the molecular pathways through which MK-7 stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. We consolidate quantitative data from in vitro, animal, and human studies, detail common experimental protocols, and present signaling pathways and workflows as specified visualizations to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

Menaquinone-7 influences bone homeostasis through two primary, and at times interconnected, mechanisms: the post-translational modification of vitamin K-dependent proteins and the direct regulation of signaling pathways that control bone cell gene expression.

Vitamin K-Dependent γ-Carboxylation

The most well-established function of vitamin K is its role as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2][3] This enzyme catalyzes the conversion of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on specific proteins, known as vitamin K-dependent proteins (VKDPs).[2][3] This carboxylation is critical for their biological activity, as the Gla residues confer a high affinity for calcium ions.[1]

In bone, the most important VKDP is Osteocalcin (OC) , also known as bone Gla protein.[4][5] Synthesized by osteoblasts, osteocalcin requires carboxylation to bind effectively to the hydroxyapatite matrix of bone.[4][6] Fully carboxylated osteocalcin (cOC) is essential for proper bone mineralization and maturation.[2][4] An inadequate vitamin K status leads to the circulation of undercarboxylated osteocalcin (ucOC), which is biologically inactive and is recognized as a biomarker for poor bone health and an increased risk of fractures.[1][4] MK-7, due to its high bioavailability and long half-life, is particularly effective at promoting the carboxylation of osteocalcin.[4][7][8]

Another key VKDP influenced by MK-7 is the Matrix Gla Protein (MGP) , which is a potent inhibitor of soft tissue and vascular calcification.[4][7] By ensuring the proper carboxylation of MGP, MK-7 helps direct calcium away from arteries and towards the bone, addressing the "Calcium Paradox."[4]

Regulation of Gene Expression and Signaling Pathways

Beyond its cofactor role, MK-7 actively modulates gene expression in bone cells, influencing their differentiation, function, and survival. These actions are often independent of the γ-carboxylation pathway.[9][10]

MK-7 promotes bone formation by enhancing the proliferation and differentiation of osteoblasts.[6][9] It upregulates the expression of key osteogenic marker genes, including osteocalcin (OCN), osteoprotegerin (OPG), receptor activator of nuclear factor-κB ligand (RANKL), and bone morphogenetic protein 2 (BMP2).[1][11][12][13]

Key signaling pathways involved include:

-

Steroid and Xenobiotic Receptor (SXR) Activation: MK-7 can act as a ligand for SXR, a nuclear receptor that regulates the transcription of target genes involved in bone metabolism.[1][8][9]

-

BMP2/Smad Pathway: Studies show that MK-7 administration increases BMP2 mRNA.[11] BMP2 is a potent growth factor that signals through Smad proteins to stimulate the expression of osteoblast-specific transcription factors like RUNX2, leading to cellular differentiation and matrix production.[13]

-

Inhibition of NF-κB Signaling: MK-7 has been shown to suppress the activation of the Nuclear Factor-κB (NF-κB) signaling pathway in osteoblasts.[4][10][14] This inhibition is crucial as NF-κB activation is known to antagonize osteoblast differentiation.[10]

MK-7 actively suppresses bone resorption by inhibiting the formation and activity of osteoclasts, the cells responsible for breaking down bone tissue.[10][14][15]

This is achieved through several mechanisms:

-

Modulation of the OPG/RANKL Ratio: Osteoblasts control osteoclastogenesis by producing both RANKL, which is essential for osteoclast formation, and OPG, a decoy receptor that blocks RANKL activity.[16] MK-7 has been shown to increase the mRNA expression ratio of OPG to RANKL in osteoblasts, thereby creating an anti-resorptive environment.[17]

-

Direct Inhibition of NF-κB Signaling in Osteoclasts: The RANKL/RANK interaction on osteoclast precursors is a primary activator of the NF-κB pathway, which is essential for osteoclast differentiation and survival.[10] MK-7 directly suppresses RANKL-induced NF-κB activation in osteoclasts, a mechanism that is independent of γ-carboxylation.[9][10][14]

-

Involvement of Protein Kinase C (PKC): Some evidence suggests that the inhibitory effect of MK-7 on osteoclast formation may involve the protein kinase C (PKC) signaling pathway.[15]

Quantitative Data from Preclinical and Clinical Studies

The effects of MK-7 on bone metabolism have been quantified in numerous studies, providing a strong evidence base for its efficacy.

Table 1: Effects of MK-7 on Bone Turnover Markers (Human Studies)

| Study Parameter | MK-7 Dosage | Duration | Change in Undercarboxylated OC (ucOC) | Change in Carboxylated OC (cOC) | Change in cOC/ucOC Ratio | Reference(s) |

| Postmenopausal Women | 180 µ g/day | 3 years | ~51% Decrease | ~21% Increase | 58% Improvement | [18] |

| Postmenopausal Women | 100 µ g/day | 12 weeks | Significant Decrease | - | Significant Increase | [19][20] |

| Postmenopausal Women | 375 µ g/day | 1 year | 65.2% Decrease | - | - | [21][22] |

| Healthy Volunteers | 90 µ g/day | 2 weeks | Significant Decrease | Significant Increase | Significant Increase | [2][23] |

Table 2: Effects of MK-7 on Bone Mineral Density (BMD) & Strength (Human & Animal Studies)

| Study Population | MK-7 Dosage | Duration | Key Findings on BMD & Bone Strength | Reference(s) |

| Postmenopausal Women | 180 µ g/day | 3 years | - Slower decline in lumbar spine & femoral neck BMD.- Improved femoral neck bone strength indices. | [18][24][25] |

| Postmenopausal Women with Osteopenia | 375 µ g/day | 3 years | - No significant difference in BMD decline vs. placebo (both groups on Ca+D3). | [21] |

| Ovariectomized (OVX) Rats | 30 mg/kg bw/day | 5 months | - Modestly protective against BMD decrease.- Markedly improved bone strength. | [3][4][8] |

Table 3: Effects of MK-7 on Osteoblast and Osteoclast Markers (In Vitro Studies)

| Cell Line | MK-7 Concentration | Duration | Key Findings | Reference(s) |

| MC3T3-E1 (Osteoblastic) | 10⁻⁶ M | 24-48 hours | - Increased protein content, ALP activity, DNA content, calcium content. | [6] |

| MC3T3-E1 (Osteoblastic) | - | 24 hours | - Upregulated Tenascin C and BMP2 mRNA.- Increased phosphorylated Smad1 protein. | [11] |

| MC3T3-E1 (Osteoblastic) | - | - | - Increased OPG/RANKL mRNA ratio by 329%. | [17] |

| Rat Bone Marrow Cells | 10⁻⁸ - 10⁻⁵ M | 7 days | - Significantly inhibited PTH and PGE2-induced osteoclast-like cell formation. | [15] |

Experimental Protocols & Methodologies

Reproducible research relies on detailed methodologies. Below are summaries of common protocols used to investigate the effects of MK-7 on bone metabolism.

In Vitro Osteoblast and Osteoclast Assays

These assays are fundamental for elucidating the direct cellular and molecular effects of MK-7.

Typical Experimental Workflow:

-

Cell Culture: Murine pre-osteoblastic cells (e.g., MC3T3-E1) or human osteosarcoma cells (e.g., SAOS-2) are cultured in appropriate media (e.g., α-MEM or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]

-

Treatment: Cells are seeded and allowed to adhere before the medium is replaced with a serum-free or low-serum medium containing either vehicle control or varying concentrations of MK-7 (e.g., 10⁻⁸ to 10⁻⁵ M).[6][15]

-

Incubation: Cells are incubated for specific periods (e.g., 24 hours for gene expression studies, up to 21 days for mineralization assays).[11][26]

-

Analysis: Cells and culture supernatants are harvested for various downstream analyses.

Key Methodologies:

-

Alkaline Phosphatase (ALP) Activity Assay: ALP is an early marker of osteoblast differentiation. Its activity is often measured colorimetrically by the rate of p-nitrophenol liberation from a p-nitrophenyl phosphate substrate.[6]

-

Mineralization Assay: Calcium deposition, a marker of late-stage osteoblast function, is visualized and quantified by staining the cell culture with Alizarin Red S, which binds to calcium crystals.

-

Osteocalcin Measurement: Secreted osteocalcin in the culture medium is quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[6]

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the mRNA expression levels of target genes such as OCN, OPG, RANKL, BMP2, and RUNX2.[11][12]

-

Western Blot Analysis: Used to measure the protein levels of signaling molecules (e.g., phosphorylated Smad1) and bone markers.[11]

Animal Models

The ovariectomized (OVX) rat is the most widely used animal model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to accelerated bone loss that mimics the human condition. In these models, rats are fed diets with or without MK-7 supplementation for several months.[4] Key endpoints include:

-

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).

-

Bone Strength: Assessed through biomechanical testing (e.g., three-point bending tests) of excised femurs or vertebrae.[3][4]

-

Serum Biomarkers: Analysis of serum for levels of ucOC and cOC.

Human Clinical Trials

Human studies are typically double-blind, randomized, placebo-controlled trials, often focusing on postmenopausal women.[18][19][25]

-

Participants: Healthy postmenopausal women are recruited and randomized to receive daily supplements of MK-7 (e.g., 180-375 µg) or a placebo.[18][21]

-

Duration: Long-term supplementation (e.g., 3 years) is often required to observe significant changes in bone density.[18][25]

-

Primary Endpoints:

-

Secondary Endpoints:

Conclusion

The mechanism of action of Menaquinone-7 in bone metabolism is robust and multifaceted. It acts as a vital cofactor for the carboxylation of osteocalcin, a process fundamental to bone mineralization. Concurrently, it functions as a signaling molecule that directly influences bone cell fate by promoting osteoblastogenesis and inhibiting osteoclastogenesis through the regulation of key pathways, including SXR, BMP2/Smad, and NF-κB. The collective evidence from in vitro, animal, and human studies underscores the potential of MK-7 as a key nutritional intervention for maintaining skeletal health. For professionals in research and drug development, understanding these distinct yet complementary mechanisms is crucial for designing effective strategies to prevent and manage metabolic bone diseases like osteoporosis.

References

- 1. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 2. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 3. MK-7 and Its Effects on Bone Quality and Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin K2 (as MK-7) is needed for bone quality – Review - VitaminDWiki [vitamindwiki.com]

- 5. Vitamin K2 – The Missing Link in Osteoporosis? [casi.org]

- 6. alliedacademies.org [alliedacademies.org]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Menaquinone-7 regulates the expressions of osteocalcin, OPG, RANKL and RANK in osteoblastic MC3T3E1 cells. | Semantic Scholar [semanticscholar.org]

- 13. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oatext.com [oatext.com]

- 15. Inhibitory effect of menaquinone-7 (vitamin K2) on osteoclast-like cell formation and osteoclastic bone resorption in rat bone tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A comparatively study of menaquinone-7 isolated from Cheonggukjang with vitamin K1 and menaquinone-4 on osteoblastic cells differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drkumardiscovery.com [drkumardiscovery.com]

- 19. Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The effect of vitamin MK-7 on bone mineral density and microarchitecture in postmenopausal women with osteopenia, a 3-year randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Navigating the Stereochemistry of Vitamin K2: A Technical Guide to the Bioavailability and Pharmacokinetics of Menaquinone-7 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a key form of vitamin K2, has garnered significant attention for its superior bioavailability and long half-life, making it a molecule of high interest in the development of therapeutics and supplements targeting bone and cardiovascular health. However, the biological efficacy of MK-7 is critically dependent on its stereochemistry. Commercial MK-7 is often a mixture of the all-trans and one or more cis isomers. It is widely established that only the all-trans isomer is biologically active, while the cis isomers are considered to have little to no vitamin K activity.[1][2][3] This technical guide provides an in-depth analysis of the available scientific literature on the bioavailability and pharmacokinetics of different MK-7 isomers, offering a critical resource for researchers and professionals in drug development.

The Biological Significance of MK-7 Isomerism

The biological function of vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins (VKDPs).[1][4][5] This carboxylation is essential for the activation of VKDPs, which play crucial roles in blood coagulation, bone metabolism (e.g., osteocalcin), and the inhibition of vascular calcification (e.g., matrix Gla protein).

The geometric configuration of the MK-7 molecule is paramount for its interaction with GGCX. The all-trans isomer possesses a linear isoprenoid side chain, which fits into the active site of the enzyme. In contrast, the cis isomers have a bent or kinked side chain that sterically hinders this interaction, rendering them biologically inactive.[2]

Comparative Carboxylative Efficacy

An in-vitro study directly comparing the carboxylative efficacy of trans and cis MK-7 isomers demonstrated a significantly higher activity for the trans form. In this study, the hydroquinone form of trans-MK-7 (trans-MK7H2) showed a potent ability to carboxylate a 70 KDa Gla-protein. While the cis isomer did exhibit a small degree of carboxylation, it was substantially less effective than the trans isomer.[1][4][5]

Pharmacokinetics of all-trans MK-7

The all-trans isomer of MK-7 is well-absorbed and exhibits a long half-life in the circulation, contributing to its high bioavailability. Several human clinical trials have characterized its pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for all-trans MK-7 from human studies.

| Study Population | Dosage | Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) | Reference |

| Healthy Volunteers | Single dose | Capsules & Tablets | 2 - 6 | ~1.0 - 6.8 | ~14 - 66 (24h) | ~3 days | [6][7] |

| Healthy Women | 420 µg (single dose) | Capsules | 6 | Not specified | Not specified | Long, detectable up to 48h | [8] |

| Healthy Volunteers | 420 µg (single dose) | Capsules | 2 - 4 | Not specified | Not specified | Not specified | [7] |

| Healthy Volunteers | Not specified | Tablets | 6 | Not specified | Not specified | Not specified | [7] |

Note: Tmax (time to maximum concentration), Cmax (maximum concentration), AUC (area under the curve). Values can vary based on formulation and individual differences.

The Question of cis-MK-7 Bioavailability and Pharmacokinetics

While it is established that cis-MK-7 is biologically inactive, its pharmacokinetic profile is less understood. A critical question for researchers is whether these isomers are absorbed and what their metabolic fate is. Direct pharmacokinetic studies on orally administered, purified cis-MK-7 in humans are lacking in the current body of literature.

However, research on vitamin K1 isomers provides valuable insights. A study in rats demonstrated that while cis-phylloquinone (vitamin K1) has virtually no biological activity, its tissue distribution is similar to that of the trans form. Notably, the study found a higher accumulation and slower clearance of the cis isomer in the liver.[9] This suggests that cis isomers of vitamin K are indeed absorbed and distributed in the body, even if they are not functionally active as a vitamin. It is plausible that cis-MK-7 follows a similar pattern of absorption.

The presence of cis isomers in MK-7 formulations is primarily considered an impurity that dilutes the concentration of the active all-trans form.[7] There is currently no evidence to suggest that cis isomers interfere with the absorption or activity of the all-trans isomer.[7]

Experimental Protocols

Quantification of MK-7 Isomers

Accurate quantification of cis and trans MK-7 isomers is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is the standard method.

-

Method: Reversed-phase HPLC with a C18 or C30 column.

-

Detection:

-

UV/DAD (Diode Array Detection): For quantification based on UV absorbance.

-

Fluorescence Detection (FLD): Often used with post-column reduction (e.g., with zinc) for enhanced sensitivity.

-

Mass Spectrometry (LC-MS): Provides high specificity and sensitivity for isomer identification and quantification, especially when coupled with high-resolution mass spectrometry (HRMS-QTOF).[10]

-

Charged Aerosol Detection (CAD): Can be used for quantification.

-

-

Sample Preparation: Liquid-liquid extraction (LLE) with solvents like hexane is a common method for extracting MK-7 from biological matrices or supplement formulations.[10]

In-vitro Carboxylation Assay

This assay is used to determine the biological activity of different vitamin K isomers.

-

Cell Culture: Human cell lines, such as normal human dermal fibroblasts (nHDF), are cultured.

-

Induction of Vitamin K Deficiency: Cells are treated with a vitamin K antagonist like warfarin to inhibit the vitamin K cycle and induce the production of undercarboxylated proteins.

-

Treatment: Cells are then incubated with different concentrations of the cis and trans MK-7 isomers.

-

Analysis:

Visualizations

Signaling Pathway: Vitamin K Cycle and Carboxylation

Caption: The Vitamin K cycle and its role in protein carboxylation.

Experimental Workflow: MK-7 Isomer Analysis

Caption: Workflow for the separation and quantification of MK-7 isomers.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, it is imperative to:

-

Utilize analytical methods capable of accurately separating and quantifying cis and trans MK-7 isomers to ensure the quality and efficacy of MK-7 products.

-

Recognize that the presence of cis isomers in a formulation represents a reduction in the concentration of the active compound.

Future research should aim to definitively characterize the oral bioavailability, metabolic fate, and potential for tissue accumulation of cis-MK-7 isomers through dedicated in vivo pharmacokinetic studies. This will provide a more complete understanding of the physiological impact of all components present in commercial MK-7 preparations.

References

- 1. purethera.com [purethera.com]

- 2. vitafoodsinsights.com [vitafoodsinsights.com]

- 3. Cis and trans isomers of the vitamin menaquinone-7: which one is biologically significant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vitro Efficacy of Menaquinone-7 in the Attenuation of Vascular Calcification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate crystals in the vasculature, is a significant contributor to cardiovascular morbidity and mortality. This process, once considered a passive degenerative phenomenon, is now recognized as an active, cell-mediated process akin to bone formation, in which vascular smooth muscle cells (VSMCs) transdifferentiate into osteoblast-like cells. Menaquinone-7 (MK-7), a long-chain form of vitamin K2, has emerged as a promising agent in the modulation of vascular calcification. This technical guide provides an in-depth overview of the in vitro studies investigating the role of MK-7 in mitigating vascular calcification, with a focus on experimental protocols, underlying signaling pathways, and quantitative data.

The Role of Menaquinone-7 in Vascular Health

Vitamin K-dependent proteins play a crucial role in the regulation of calcium homeostasis. One of the most critical of these in the vasculature is the Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. The inhibitory capacity of MGP is contingent upon its post-translational carboxylation, a vitamin K-dependent process. In a state of vitamin K deficiency, MGP remains uncarboxylated (ucMGP) and is biologically inactive, leading to an increased risk of vascular calcification. Menaquinone-7, owing to its high bioavailability and long half-life, is an effective cofactor for the carboxylation and activation of MGP, thereby preventing the deposition of calcium crystals in the arterial wall.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize the quantitative effects of menaquinones on markers of calcification and osteogenic differentiation. While direct in vitro dose-response data for MK-7 in vascular smooth muscle cells is limited in the current literature, studies on other cell types and in vivo models provide valuable insights into its potential efficacy.

Table 1: In Vitro Effects of Menaquinones on Osteogenic Markers

| Cell Type/Tissue | Menaquinone | Concentration | Parameter | Result | Citation |

| Rat Femoral-Diaphyseal and -Metaphyseal Tissues | Menaquinone-7 (MK-7) | 10⁻⁶ M and 10⁻⁵ M | Calcium Content | Significant Increase | [1] |

| Rat Femoral-Diaphyseal and -Metaphyseal Tissues | Menaquinone-7 (MK-7) | 10⁻⁶ M and 10⁻⁵ M | Alkaline Phosphatase Activity | Significant Increase | [1] |

| Human Osteoblastic SAOS-2 Cells | Menaquinone-7 (MK-7) | 10⁻⁶ M | Alkaline Phosphatase Activity | Significant Increase | [2][3] |

| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | RUNX2 Expression (Day 2) | Significant Upregulation | [4][5] |

| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | RUNX2 Expression (Day 21) | Significant Downregulation | [4][5] |

| Pluripotent Stem Cell-Derived MSCs | Menaquinone-7 (MK-7) | Not specified | Alkaline Phosphatase Activity (Day 21) | Increased | [4][5] |

Table 2: In Vivo Effects of Menaquinone-7 on Vascular Calcification Markers

| Animal Model | Treatment | Duration | Parameter | Result | Citation |

| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic Calcification | Inhibited | [6] |

| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic Alkaline Phosphatase | Decreased | [6] |

| Murine Model of Extraosseous Calcification | High-Dose MK-7 Supplementation | 12 weeks | Aortic MGP mRNA Expression | 10-fold Increase | [6] |

Key Signaling Pathways in Vascular Calcification and the Influence of Menaquinone-7

Several signaling pathways are implicated in the osteogenic differentiation of VSMCs and the progression of vascular calcification. MK-7 is understood to modulate these pathways, primarily through its role in MGP carboxylation.

MGP-Dependent Inhibition of Vascular Calcification

The primary mechanism by which MK-7 is thought to prevent vascular calcification is through the activation of MGP. Carboxylated MGP (cMGP) inhibits the formation and growth of calcium phosphate crystals and prevents the osteogenic differentiation of VSMCs.

Gas6/Axl Survival Pathway

The Growth arrest-specific 6 (Gas6) protein and its receptor tyrosine kinase Axl play a role in promoting cell survival and inhibiting apoptosis. Downregulation of this pathway in VSMCs can contribute to apoptosis and the release of apoptotic bodies that serve as niduses for calcification. Vitamin K is required for the carboxylation and activation of Gas6.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Chronic inflammation is a known driver of vascular calcification. Some studies suggest that vitamin K may have anti-inflammatory properties by inhibiting the NF-κB pathway, thereby reducing the expression of pro-osteogenic factors.[7]

Experimental Protocols

The following section details the methodologies for key in vitro experiments to assess the effect of Menaquinone-7 on vascular calcification.

General Experimental Workflow

Induction of VSMC Calcification

-

Cell Culture: Culture human aortic vascular smooth muscle cells (VSMCs) in a suitable growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed VSMCs in multi-well plates at a density of approximately 5 x 10⁴ cells/cm².

-

Induction of Calcification: Once cells reach confluence, replace the growth medium with a calcification medium. Two common methods are:

-

High Phosphate Medium: Supplement the growth medium with a phosphate solution (a mixture of NaH₂PO₄ and Na₂HPO₄) to a final concentration of 2.5-3.0 mM.

-

Osteogenic Medium: Supplement the growth medium with dexamethasone (0.1 µM), β-glycerophosphate (10 mM), and ascorbic acid (50 µg/mL).

-

-

Treatment: Concurrently with the introduction of the calcification medium, add Menaquinone-7 (solubilized in a suitable vehicle like ethanol or DMSO) to the treatment wells at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). Include a vehicle-only control.

-

Incubation: Incubate the cells for 7 to 21 days, replacing the medium every 2-3 days.

Quantification of Calcification: Alizarin Red S Staining

-

Fixation: After the incubation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

-

Washing: Aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.

-

Imaging: Visualize and capture images of the stained calcium deposits using a microscope.

-

Quantification:

-

To quantify the staining, add 10% cetylpyridinium chloride to each well to destain.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm using a spectrophotometer.

-

Compare the absorbance values of the MK-7 treated groups to the control group to determine the percentage inhibition of calcification.

-

Gene Expression Analysis: qRT-PCR

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers specific for the target genes (MGP, Runx2, Osteopontin) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Representative Human Primer Sequences:

-

MGP: Forward: 5'-AATCTCATTATTGGAAGCACCGA-3', Reverse: 5'-TCATAGCAGAGATGGAGGCAA-3'

-

Runx2: Forward: 5'-TCTTAGAACAAATTCTGCCCTTT-3', Reverse: 5'-TGCTCGGATCCCAAAAGAA-3'

-

Osteopontin (SPP1): Forward: 5'-ACGCCGACCAAGGAAAACTC-3', Reverse: 5'-GTATGCACCATTCAACTCCTCG-3'

-

GAPDH: Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3', Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Phosphorylated Proteins

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Axl, p-Akt) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NF-κB Activation Assay

-

Nuclear Extraction: Isolate nuclear extracts from the treated and control cells.

-

EMSA (Electrophoretic Mobility Shift Assay):

-

Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB consensus sequence.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Visualize the shifted bands by autoradiography or other detection methods.

-

-

Reporter Assay:

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

-

After treatment, lyse the cells and measure luciferase activity using a luminometer.

-

Conclusion

The in vitro evidence, complemented by in vivo data, strongly suggests that Menaquinone-7 plays a significant role in the inhibition of vascular calcification. Its primary mechanism of action is the carboxylation and activation of MGP, a potent calcification inhibitor. Furthermore, MK-7 may exert protective effects through the modulation of the Gas6/Axl and NF-κB signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of MK-7 in the context of vascular calcification. Future in vitro studies focusing on the dose-dependent effects of MK-7 on VSMC calcification and the underlying molecular mechanisms are warranted to fully elucidate its clinical utility.

References

- 1. Stimulatory effect of menaquinone-7 (vitamin K2) on osteoblastic bone formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

All-trans Menaquinone-7: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans Menaquinone-7 (MK-7), a member of the vitamin K2 family, has garnered significant scientific interest due to its superior bioavailability and longer half-life compared to other vitamin K analogues.[1] It plays a crucial role as a cofactor for the γ-carboxylation of specific glutamic acid residues in vitamin K-dependent proteins (VKDPs), which are essential for blood coagulation, bone metabolism, and the inhibition of vascular calcification.[2][3] The biological activity of Menaquinone-7 is intrinsically linked to its all-trans configuration, as cis isomers are considered biologically inactive.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of all-trans Menaquinone-7, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways to support research and development efforts.

Chemical and Physical Properties

All-trans Menaquinone-7 is a light yellow, crystalline solid.[6] Its chemical structure consists of a 2-methyl-1,4-naphthoquinone ring with a side chain of seven isoprene units in the all-trans configuration.[6]

Table 1: General and Physical Properties of all-trans Menaquinone-7

| Property | Value | Reference(s) |

| Chemical Name | 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione | [6] |

| Synonyms | Vitamin K2(35), MK-7 | [6] |

| Molecular Formula | C46H64O2 | [6] |

| Molecular Weight | 649.0 g/mol | [6] |

| Appearance | Light yellow microcrystalline plates or pale yellow powder | [6][7] |

| Melting Point | 54 °C | [6][8] |

| Boiling Point | 200 °C at 0.0002 mm Hg (with some decomposition) | [6] |

| Solubility | Insoluble in water; Slightly soluble in methanol, ethanol, chloroform, and ethyl acetate. More soluble in organic solvents like n-hexane. | [6][7][8][9] |

Table 2: Spectroscopic and Electrochemical Properties of all-trans Menaquinone-7

| Property | Value | Reference(s) |

| UV-Vis Absorption Maxima (λmax) | 248, 270, 330 nm | [10] |

| Standard Redox Potential (E°') | -0.088 V (in DMPC monolayers) | [11] |

Stability Profile

All-trans Menaquinone-7 is sensitive to light and can undergo isomerization from the active all-trans form to inactive cis isomers upon exposure to UV radiation.[12][13] It exhibits high thermal stability but may be degraded by alkaline compounds.[13][14] For optimal stability, it should be stored at -20°C under an inert atmosphere, protected from light.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the quantification of all-trans Menaquinone-7 in various matrices, including fermentation broths and dietary supplements.

Method 1: Reversed-Phase HPLC-UV

-

Objective: To determine the concentration of all-trans Menaquinone-7.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Lichrospher-100, RP-C18 (5 μm), 125 mm × 4.0 mm.[15][16]

-

Mobile Phase: A gradient mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid, and acetonitrile.[15][16]

-

Retention Time: Approximately 2.38 minutes under these conditions.[15][16]

-

Quantification: Based on a calibration curve generated from a certified reference standard of all-trans Menaquinone-7. The linear range is typically 2.5-20 μg/mL.[15][16]

Method 2: Isocratic Reversed-Phase HPLC-UV

-

Objective: Rapid analysis of MK-7 in fermentation samples.

-

Instrumentation: HPLC with UV detector.

-

Column: C18 Gemini column.[17]

-

Mobile Phase: Isocratic mixture of 2-propanol and n-hexane (2:1, v/v).[17]

-

Flow Rate: 0.5 mL/min.[17]

-

Detection: UV at 248 nm.[17]

-

Retention Time: Approximately 7.19 minutes.[17]

-

Limit of Detection (LOD): 0.1 µg/mL.[17]

-

Limit of Quantification (LOQ): 0.29 µg/mL.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers high sensitivity and specificity, making it ideal for quantifying low concentrations of MK-7 in complex biological matrices like human serum.[2][3][18]

-

Objective: To accurately quantify all-trans Menaquinone-7 in human serum.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer.

-

Sample Preparation: Typically involves liquid-liquid extraction from the serum sample.

-

Chromatographic Separation: Achieved on a C18 column.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high specificity and sensitivity. The transitions monitored are specific to the precursor and product ions of MK-7.

-

Quantification: An internal standard, such as a deuterated analog of MK-7, is often used to ensure accuracy. Quantification is performed using a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural identification of Menaquinone-7 and is particularly crucial for distinguishing between the biologically active all-trans isomer and its inactive cis isomers.[19][20]

-

Objective: To confirm the all-trans configuration of the isoprenoid side chain and identify any cis isomers.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: The purified MK-7 sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl3).

-

Experiments: A suite of 1D and 2D NMR experiments are typically performed, including:

-

¹H NMR: To identify the chemical shifts and coupling constants of the protons, particularly those of the olefinic protons in the isoprenoid chain, which are diagnostic for the cis/trans configuration.

-

¹³C NMR: To identify the chemical shifts of the carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

-

Data Analysis: The chemical shifts and coupling constants of the olefinic protons are compared to literature values for all-trans and various cis isomers of Menaquinone-7 to determine the isomeric purity.

Signaling Pathways

All-trans Menaquinone-7 is a vital cofactor in the Vitamin K cycle, which is essential for the activation of Vitamin K-Dependent Proteins (VKDPs).

The Vitamin K Cycle

The Vitamin K cycle is a cellular salvage pathway that allows for the repeated use of vitamin K.[2][14] All-trans MK-7 enters this cycle and is reduced to its active hydroquinone form (MK-7H2). This reduced form is then utilized by the enzyme γ-glutamyl carboxylase (GGCX) to carboxylate VKDPs. In this process, MK-7H2 is oxidized to MK-7 epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces MK-7 epoxide back to the quinone form, which can be reduced again to the hydroquinone, thus completing the cycle.[13]

Caption: The Vitamin K cycle illustrating the regeneration of active Menaquinone-7.

Activation of Gla Proteins

The primary function of all-trans Menaquinone-7 is to act as a cofactor for GGCX, which catalyzes the post-translational modification of specific glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in VKDPs.[19] This carboxylation is crucial for the calcium-binding capacity of these proteins, enabling them to become biologically active.

Two key extrahepatic Gla proteins activated by MK-7 are Osteocalcin and Matrix Gla Protein (MGP).

-

Osteocalcin: Produced by osteoblasts, carboxylated osteocalcin binds to calcium and incorporates it into the bone matrix, playing a vital role in bone mineralization and strength.[19]

-

Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, carboxylated MGP is a potent inhibitor of vascular calcification. It binds to calcium crystals, preventing their deposition in arterial walls.[12][15][20]

Caption: Activation of Osteocalcin and Matrix Gla Protein by Menaquinone-7.

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of all-trans Menaquinone-7 for the scientific community. The presented data and experimental protocols are intended to facilitate further research into the therapeutic potential of this vital nutrient. The visualization of its key signaling pathways underscores the molecular mechanisms by which all-trans MK-7 exerts its biological effects, particularly in bone and cardiovascular health. A thorough understanding of these fundamental properties is critical for the development of stable and efficacious MK-7 formulations for pharmaceutical and nutraceutical applications.

References

- 1. molnar-institute.com [molnar-institute.com]

- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Dramatic Decrease of Vitamin K2 Subtype Menaquinone-7 in COVID-19 Patients [mdpi.com]

- 4. Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of the chemical environment of menaquinones in lipid monolayers on mercury electrodes on the thermodynamics and kinetics of their electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The acid-base and redox properties of menaquinone MK-4, MK-7, and MK-9 (vitamin K2) in DMPC monolayers on mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effect of menaquinone-7 supplementation on circulating species of matrix Gla protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Menaquinone-7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a member of the vitamin K2 family, has emerged as a molecule of significant interest in the scientific community for its diverse and potent therapeutic applications. Characterized by its long half-life, MK-7 exhibits superior bioavailability compared to other forms of vitamin K.[1] This in-depth technical guide provides a comprehensive overview of the novel therapeutic applications of MK-7, focusing on its mechanisms of action, relevant signaling pathways, and quantitative data from key clinical and preclinical studies. Detailed experimental protocols are provided to facilitate further research and drug development in this promising field.

Core Therapeutic Applications of Menaquinone-7

Research has illuminated the multifaceted role of Menaquinone-7 in human health, with robust evidence supporting its efficacy in cardiovascular and bone health, and emerging data suggesting potential benefits in inflammatory diseases, metabolic disorders, neurological conditions, and oncology.

Cardiovascular Health: The Role of Matrix Gla Protein (MGP) Activation

A primary mechanism through which MK-7 exerts its cardiovascular benefits is the carboxylation and subsequent activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.[2][3] In its uncarboxylated state (ucMGP), MGP is inactive. MK-7 acts as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which converts glutamate (Glu) residues on MGP to gamma-carboxyglutamate (Gla) residues, leading to its activation (cMGP). Activated MGP binds to calcium ions, preventing their deposition in arterial walls and maintaining vascular elasticity.[2]

Quantitative Data from Clinical Trials on Cardiovascular Health

| Study Population | MK-7 Dosage | Duration | Key Findings | Reference |

| 244 healthy post-menopausal women | 180 mcg/day | 3 years | Significantly improved arterial stiffness. | [4] |

| 243 subjects with vitamin K insufficiency | 180 mcg/day | 1 year | Induced a significant decrease in both dp-ucMGP and carotid-femoral pulse-wave velocity (cfPWV). | [5] |

| Post-menopausal women with high arterial stiffness | 180 mcg/day | 1 year | Improved vascular flexibility and blood pressure. | [6] |

Bone Metabolism: Enhancing Bone Mineral Density and Strength

MK-7 plays a crucial role in bone health through the activation of osteocalcin, a vitamin K-dependent protein synthesized by osteoblasts.[7] Similar to MGP, osteocalcin requires carboxylation to become active (cOC). Activated osteocalcin binds to the calcium in the bone matrix, contributing to bone mineralization and strength.[7] Uncarboxylated osteocalcin (ucOC) is a marker of vitamin K deficiency and is associated with lower bone mineral density and increased fracture risk.[7]

Furthermore, MK-7 influences the balance between bone formation and resorption by modulating the RANK/RANKL/OPG signaling pathway. It has been shown to upregulate osteoprotegerin (OPG), a decoy receptor for RANKL, thereby inhibiting osteoclast differentiation and activity.[8]

Quantitative Data from Clinical Trials on Bone Health

| Study Population | MK-7 Dosage | Duration | Key Findings | Reference |

| 244 healthy post-menopausal women | 180 mcg/day | 3 years | Significantly decreased the age-related decline in bone mineral density and bone strength. | [7][9][10] |

| Postmenopausal women | 180 mcg/day | 3 years | Significantly decreased circulating uncarboxylated osteocalcin (ucOC). | [7] |

Anti-Inflammatory Effects: Modulation of Pro-inflammatory Cytokines

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. In vitro studies have demonstrated that MK-7 can dose-dependently inhibit the gene expression and production of pro-inflammatory markers, including tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), and interleukin-1 beta (IL-1β), in human monocyte-derived macrophages.[2] This anti-inflammatory activity is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[8]

Quantitative Data from In Vitro Anti-Inflammatory Studies

| Cell Type | MK-7 Concentration | Key Findings | Reference |

| Human Monocyte-Derived Macrophages (hMDMs) | Dose-dependent | Inhibited TNF-α, IL-1α, and IL-1β gene expression and protein production. | [2] |

Emerging Therapeutic Areas

a) Metabolic Health: Preliminary studies suggest a potential role for MK-7 in improving glucose metabolism and insulin sensitivity. A randomized clinical trial in overweight/obese type 2 diabetes patients showed that MK-7 supplementation (200 µ g/day for 12 weeks) led to a significant reduction in fasting blood sugar and leptin levels.[11][12]

b) Neuroprotection: Emerging research indicates that MK-7 may have neuroprotective effects. In animal models of aging, MK-7 administration has been shown to improve cognitive function and reduce markers of oxidative stress and inflammation in the brain.[13] Potential mechanisms include the modulation of signaling pathways such as PI3K/AKT.[8]

c) Oncology: In vitro and in vivo studies have suggested that MK-7 may possess anti-tumor properties. It has been shown to suppress the growth of various cancer cells through mechanisms such as cell-cycle arrest, autophagy, and apoptosis, potentially involving the modulation of the PI3K/AKT signaling pathway.[8][14]

Experimental Protocols

Quantification of Menaquinone-7 in Human Plasma by HPLC

Objective: To determine the concentration of MK-7 in human plasma samples.

Methodology:

-

Sample Preparation:

-

To 500 µL of plasma, add a known amount of an internal standard (e.g., a deuterated MK-7 analog).

-

Precipitate proteins by adding 1 mL of ice-cold ethanol.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 248 nm or fluorescence detection after post-column reduction with zinc.[15][16]

-

Quantification: Calculate the concentration of MK-7 based on the peak area ratio to the internal standard and a standard curve.

-

In Vitro Assessment of Anti-Inflammatory Effects

Objective: To evaluate the effect of MK-7 on the production of pro-inflammatory cytokines in macrophages.

Methodology:

-

Cell Culture:

-

Culture human monocyte-derived macrophages (hMDMs) or a macrophage-like cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

-

Treatment:

-

Pre-treat the cells with varying concentrations of MK-7 (e.g., 0-50 µM) for 24 hours.

-

Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS), for a further 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentrations of TNF-α, IL-1α, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis:

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of TNF-α, IL-1α, and IL-1β, using appropriate primers and a housekeeping gene for normalization.

-

Measurement of Uncarboxylated Osteocalcin (ucOC) and dephospho-uncarboxylated Matrix Gla Protein (dp-ucMGP) by ELISA

Objective: To assess vitamin K status by measuring the levels of uncarboxylated vitamin K-dependent proteins.

Methodology:

-

Sample Collection: Collect serum or plasma samples from subjects.

-

ELISA Procedure:

-

Utilize commercially available sandwich ELISA kits for human ucOC and dp-ucMGP.

-

Follow the manufacturer's protocol, which typically involves the following steps:

-

Addition of standards and samples to wells pre-coated with a capture antibody.

-

Incubation to allow the antigen to bind.

-

Washing to remove unbound substances.

-

Addition of a biotinylated detection antibody.

-

Incubation and washing.

-

Addition of a streptavidin-HRP conjugate.

-

Incubation and washing.

-

Addition of a substrate solution to develop color.

-

Addition of a stop solution.

-

Measurement of absorbance at 450 nm using a microplate reader.[9]

-

-

-

Data Analysis: Calculate the concentrations of ucOC and dp-ucMGP based on the standard curve.

Conclusion

Menaquinone-7 is a highly promising nutraceutical with a broad spectrum of therapeutic applications. Its well-established roles in cardiovascular and bone health are supported by a growing body of clinical evidence. Furthermore, emerging research in inflammation, metabolic disorders, neuroprotection, and oncology suggests that the therapeutic potential of MK-7 is far from fully realized. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the mechanisms of action and clinical utility of this remarkable molecule. Continued research is warranted to fully elucidate the therapeutic benefits of Menaquinone-7 and to establish its role in the prevention and treatment of a wide range of chronic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Human dp-ucMGP(Dephosphorylated Uncarboxylated Matrix Gla Protein) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. researchgate.net [researchgate.net]

- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 6. Menaquinone-7 as a novel pharmacological therapy in the treatment of rheumatoid arthritis: A clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. mybiosource.com [mybiosource.com]

- 10. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Menaquinone-7: Wide Ranging Physiological Relevance in Muscle and Nerve Health [ouci.dntb.gov.ua]

- 13. Menaquinone-7 Supplementation Improves Osteogenesis in Pluripotent Stem Cell Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of vitamins K1, MK‐4, and MK‐7 in human serum of postmenopausal women by HPLC with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. assaygenie.com [assaygenie.com]

Menaquinone-7 and its Interaction with Vitamin K-Dependent Proteins: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 14, 2025

Abstract

Vitamin K2, particularly Menaquinone-7 (MK-7), is a vital fat-soluble vitamin that serves as an essential cofactor for the post-translational modification of vitamin K-dependent proteins (VKDPs). This process, known as gamma-carboxylation, is critical for the biological activity of these proteins, which play crucial roles in blood coagulation, bone metabolism, and the inhibition of vascular calcification. This technical guide provides an in-depth examination of the molecular interactions between MK-7 and key VKDPs, including osteocalcin, Matrix Gla Protein (MGP), and coagulation factors. It summarizes quantitative data from clinical trials, details relevant experimental protocols, and presents visual diagrams of the core biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction to Menaquinone-7 and VKDPs

Vitamin K is a family of structurally similar, fat-soluble vitamins required for the proper function of various proteins in the body.[1] The two primary natural forms are phylloquinone (vitamin K1) and a series of menaquinones (vitamin K2).[2] Menaquinone-7 (MK-7) is a long-chain menaquinone with superior bioavailability and a longer half-life in circulation compared to vitamin K1 and other menaquinones like MK-4.[3] This extended half-life makes MK-7 particularly effective in reaching extra-hepatic tissues.[3]

Vitamin K-dependent proteins (VKDPs) contain glutamate (Glu) residues that are converted to gamma-carboxyglutamate (Gla) residues in a vitamin K-dependent reaction.[2][4] This carboxylation is essential for their function, enabling them to bind calcium ions and interact with other molecules.[1][5] Key VKDPs include coagulation factors synthesized in the liver, as well as extra-hepatic proteins like osteocalcin and Matrix Gla Protein (MGP), which are central to bone and cardiovascular health, respectively.[2][6]

The Vitamin K Cycle: The Core Mechanism of VKDP Activation

The activation of VKDPs is facilitated by the vitamin K cycle, a cellular pathway that recycles vitamin K to allow for its repeated use.[2] Menaquinone-7 serves as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of Glu residues on VKDPs to form Gla residues.[3][4] During this reaction, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces vitamin K epoxide back to its active hydroquinone form, completing the cycle.[2]

Interaction of MK-7 with Key Vitamin K-Dependent Proteins

Osteocalcin (OC) and Bone Metabolism

Osteocalcin is a protein synthesized by osteoblasts and is the most abundant non-collagenous protein in bone.[7] For it to function correctly in bone mineralization, it must be carboxylated.[8][9] The carboxylation of osteocalcin allows it to bind to the calcium hydroxyapatite matrix of bone.[9] Inadequate vitamin K status leads to an increase in the circulation of undercarboxylated osteocalcin (ucOC), which is considered a marker of poor bone health and increased fracture risk.[10] Supplementation with MK-7 has been shown to effectively decrease ucOC levels and increase the ratio of carboxylated osteocalcin (cOC) to ucOC.[8][11][12][13]

Table 1: Effect of MK-7 Supplementation on Osteocalcin Carboxylation

| Study Population | MK-7 Dose | Duration | Change in ucOC | Change in cOC | Change in cOC/ucOC Ratio | Reference |

|---|---|---|---|---|---|---|

| Healthy Postmenopausal Women | 180 µ g/day | 3 years | ~51% decrease | ~21% increase | 58% improvement | [14] |

| Healthy Postmenopausal Women | 100 µ g/day | 4 weeks | Significant decrease | - | Significant increase | [11] |

| Healthy Postmenopausal Women | 200 µ g/day | 4 weeks | Significant decrease | - | Significant increase | [11] |

| Healthy Prepubertal Children | 45 µ g/day | 8 weeks | Significant reduction | No significant change | Significant improvement | [10][12] |

| Healthy Adults | 90 µ g/day (in olive oil) | 1 month | Significant decrease | Significant increase | Significant increase |[8][13] |

Matrix Gla Protein (MGP) and Cardiovascular Health

Matrix Gla Protein (MGP) is a potent inhibitor of soft tissue and vascular calcification.[9][15] It is synthesized by vascular smooth muscle cells and chondrocytes.[15] MGP requires vitamin K-dependent carboxylation to become active. The inactive, dephosphorylated-uncarboxylated form (dp-ucMGP) is associated with an increased risk of arterial calcification and cardiovascular disease.[15][16] Studies have demonstrated that MK-7 supplementation dose-dependently reduces circulating levels of dp-ucMGP, indicating improved MGP activation.[16][17][18]

Table 2: Effect of MK-7 Supplementation on Matrix Gla Protein (MGP) Status

| Study Population | MK-7 Dose | Duration | Change in dp-ucMGP | Reference |

|---|---|---|---|---|

| Healthy Adults (40-65 years) | 180 µ g/day | 12 weeks | 31% decrease | [15][16] |

| Healthy Adults (40-65 years) | 360 µ g/day | 12 weeks | 46% decrease | [15][16] |

| Kidney Transplant Recipients | 360 µ g/day | 8 weeks | 86% decrease (after 4 weeks) | [15] |

| Chronic Kidney Disease Patients | 90 µ g/day (+ Vit D) | 9 months | Significant reduction |[18] |

Coagulation Factors and Hemostasis

The classic role of vitamin K is in the synthesis of coagulation factors II (prothrombin), VII, IX, and X in the liver, which is essential for blood clotting.[5][6] A concern often raised is whether vitamin K2 supplementation could induce a hypercoagulable state. However, in healthy individuals, the liver's requirement for vitamin K is prioritized, and coagulation factors are typically fully carboxylated.[6] Multiple studies have shown that supplementation with MK-7 at nutritional doses does not affect coagulation parameters or lead to an overactivation of clotting factors in healthy people.[19][20][21][22]

Table 3: Effect of MK-7 Supplementation on Coagulation Parameters in Healthy Individuals

| MK-7 Dose | Duration | Measured Parameters | Result | Reference |

|---|---|---|---|---|

| 90 µ g/day | 30 days | PT, aPTT, TT, Factors II, VII, IX, X | No significant differences from baseline | [19][20] |

| 10-360 µ g/day | Not specified | Endogenous Thrombin Potential | No adverse effects observed | [6] |

| Up to 10 mg/kg/day (in rats) | 90 days | Coagulation Parameters | No compound-related toxicity or changes | [23][24] |

PT: Prothrombin Time; aPTT: Activated Partial Thromboplastin Time; TT: Thrombin Time.

Experimental Protocols and Methodologies

Measurement of VKDP Carboxylation Status

The most common method for assessing the carboxylation status of osteocalcin and MGP is the Enzyme-Linked Immunosorbent Assay (ELISA). These assays utilize specific monoclonal antibodies that recognize either the carboxylated or undercarboxylated forms of the proteins.

Generalized Protocol for a Competitive ELISA for Undercarboxylated Osteocalcin (ucOC):

-

Plate Coating: Microtiter plates are pre-coated with a specific anti-ucOC monoclonal antibody.

-

Sample/Standard Incubation: Patient plasma or serum samples, along with known standards of ucOC, are added to the wells.

-

Competitive Binding: A fixed amount of biotinylated ucOC is added to each well. The biotinylated ucOC competes with the ucOC present in the sample/standard for binding to the coated antibody. The amount of bound biotinylated ucOC is inversely proportional to the amount of ucOC in the sample.

-

Washing: The plate is washed to remove unbound components.

-

Enzyme Conjugate Addition: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ucOC captured on the plate.

-

Washing: The plate is washed again to remove unbound enzyme conjugate.

-

Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

-

Reaction Stoppage: The reaction is stopped by adding an acid solution.

-

Data Acquisition: The optical density (absorbance) is read using a microplate reader at a specific wavelength.

-

Calculation: A standard curve is generated from the standards, and the concentration of ucOC in the samples is determined by interpolation.

In Vivo Assessment: Human Clinical Trials

The efficacy of MK-7 is primarily evaluated through double-blind, randomized, placebo-controlled clinical trials.

Typical Study Design:

-

Participants: A defined population (e.g., healthy postmenopausal women, children, patients with kidney disease) is recruited based on specific inclusion/exclusion criteria.[11][12][14]

-

Randomization: Participants are randomly assigned to receive either a daily dose of MK-7 (e.g., 180 µg) or a matching placebo.[14]

-

Blinding: Both participants and investigators are unaware of the group assignments to prevent bias.

-

Intervention Period: The supplementation period can range from several weeks to multiple years.[11][14]

-

Outcome Measures:

-

Primary: Changes in circulating levels of VKDPs (ucOC, cOC, dp-ucMGP) are measured at baseline and follow-up time points.[11][12][16]

-

Secondary: Clinical endpoints such as bone mineral density (BMD), bone strength indices, vertebral fracture rates, or measures of arterial stiffness are assessed.[14][25]

-

-

Data Analysis: Statistical analysis is performed to compare the changes between the MK-7 and placebo groups.

MK-7 Supplementation, VKDP Activation, and Physiological Outcomes

The mechanism by which MK-7 supplementation leads to health benefits is a direct logical pathway. Increased intake of MK-7 enhances the pool of available cofactor for the GGCX enzyme. This leads to more efficient carboxylation of extra-hepatic VKDPs, converting them into their biologically active forms. Activated osteocalcin promotes bone mineralization, while activated MGP inhibits vascular calcification, resulting in improved skeletal and cardiovascular health.

Conclusion

Menaquinone-7 has emerged as a highly effective form of vitamin K2 due to its excellent bioavailability and long half-life. It plays a critical role as a cofactor in the vitamin K cycle, facilitating the carboxylation and activation of vital extra-hepatic proteins such as osteocalcin and Matrix Gla Protein. Quantitative evidence from numerous clinical trials confirms that MK-7 supplementation effectively improves the carboxylation status of these proteins, which is strongly associated with improved bone quality and the prevention of arterial calcification. Importantly, nutritional doses of MK-7 have been shown to be safe and do not interfere with the hemostatic balance in healthy individuals. For researchers and drug development professionals, understanding these molecular interactions is key to harnessing the therapeutic potential of MK-7 for skeletal and cardiovascular diseases.

References

- 1. Vitamin K - Wikipedia [en.wikipedia.org]

- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Vitamin K: Double Bonds beyond Coagulation Insights into Differences between Vitamin K1 and K2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-dose menaquinone-7 supplementation improved extra-hepatic vitamin K status, but had no effect on thrombin generation in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. oatext.com [oatext.com]

- 8. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Vitamin K2 MK-7 | MediQ7 [mediq7.com]

- 10. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - ProQuest [proquest.com]

- 11. Low-Dose Daily Intake of Vitamin K(2) (Menaquinone-7) Improves Osteocalcin γ-Carboxylation: A Double-Blind, Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of menaquinone-7 (vitamin K2) supplementation on osteocalcin carboxylation in healthy prepubertal children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Olive oil supplemented with menaquinone-7 significantly affects osteocalcin carboxylation | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 14. drkumardiscovery.com [drkumardiscovery.com]

- 15. Vitamin K–Dependent Matrix Gla Protein as Multifaceted Protector of Vascular and Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Association of the Inactive Circulating Matrix Gla Protein with Vitamin K Intake, Calcification, Mortality, and Cardiovascular Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Vitamin K2 (Menaquinone-7) supplementation does not affect vitamin K-dependent coagulation factors activity in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Study finds intake of MK7 form of vitamin K2 does not impact vitamin K-dependent coagulation - Life Extension [lifeextension.com]

- 22. menaq7.com [menaq7.com]

- 23. Safety and toxicological evaluation of a synthetic vitamin K2, menaquinone-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Vitamin K2 as MK-7 reduces vascular stiffness in post-menopausal women, study finds [nutraceuticalbusinessreview.com]

Methodological & Application

High-Yield Microbial Fermentation of Menaquinone-7 (MK-7)

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a highly bioactive form of Vitamin K2, has garnered significant attention for its roles in bone and cardiovascular health.[1][2] Unlike its chemically synthesized counterparts, microbial fermentation of MK-7 using strains like Bacillus subtilis natto yields the all-trans isomer, which is the biologically active form.[3] This document provides a comprehensive overview and detailed protocols for high-yield microbial fermentation of MK-7, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established and optimized methodologies to enhance MK-7 production, including media composition, fermentation strategies, and downstream processing.

Data Presentation: Comparative Analysis of Fermentation Strategies

The following tables summarize quantitative data from various studies to provide a clear comparison of different fermentation conditions and their impact on MK-7 yield.

Table 1: Comparison of Different Media Compositions for MK-7 Production

| Carbon Source | Nitrogen Source(s) | Other Key Components | Microorganism | MK-7 Yield (mg/L) | Reference |

| Glycerol (72.19 g/L) | L-glutamate (1.4 g/L), Yeast Extract (16.88 g/L), Soybean Meal (130.95 g/L) | - | Bacillus subtilis natto | 46.88 | [4] |

| Glycerol (48.2 g/L) | Yeast Extract (8.1 g/L), Soytone (13.6 g/L) | K2HPO4 (0.06 g/L) | Bacillus subtilis | Not specified | [5] |

| Glucose | Yeast Extract, Casein | - | Bacillus subtilis natto | 20.5 ± 0.5 | [2] |

| Soybean Flour (78.9 g/L), Corn Flour (72.4 g/L) | Peptone (24.8 g/L) | - | Bacillus subtilis natto | 18.9 | [1] |

| Glycerol (50 g/L) | Yeast Extract (30 g/L), Soybean Peptone (100 g/L) | KH2PO4 (1 g/L), MnSO4 (1 g/L) | Bacillus subtilis | 25.7 | [6] |

| Glycerol (6.3%) | Soybean Peptone (3%), Yeast Extract (0.51%) | K2HPO4 (0.05%) | Bacillus subtilis natto | 0.319 | [7] |

Table 2: Impact of Fermentation Strategy on MK-7 Yield

| Fermentation Strategy | Microorganism | Key Parameters | MK-7 Yield (mg/L) | Key Findings | Reference |

| Batch Culture | Bacillus subtilis natto | 40°C, 6 days | Lower yield | Baseline for comparison | [8] |

| Fed-Batch (Glycerol) | Bacillus subtilis natto | 2% (w/v) glycerol addition at 48h | 40% increase over batch | Optimal timing of glycerol addition is critical.[8] | [8] |

| Biofilm Reactor | Bacillus subtilis natto | Glucose-based medium | 20.5 ± 0.5 | 344% increase compared to suspended-cell reactors.[2] | [2] |

| Biofilm Reactor with Fed-Batch (Glucose) | Bacillus subtilis natto | 12-day fermentation | 28.7 ± 0.3 | Fed-batch strategy in biofilm reactors significantly boosts yield.[9] | [9] |

| Static Fermentation | Bacillus subtilis natto | - | 12.1 | Active aeration and agitation can decrease secreted MK-7 concentrations compared to static conditions.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a high-yield MK-7 fermentation process.

Protocol 1: Inoculum Preparation

-

Strain: Bacillus subtilis natto.

-

Culture Medium: Prepare a medium composed of 0.5% (w/v) peptone, 0.05% (w/v) yeast extract, and 0.5% (w/v) glucose.[8]

-

Incubation: Inoculate the strain into the culture medium and incubate at 37°C for 24 hours with shaking at 150 rpm.

-

Inoculum Size: Use the resulting culture to inoculate the fermentation medium at a size of 2-3% (v/v).[8][10]

Protocol 2: High-Yield Fed-Batch Fermentation

This protocol is based on an optimized fed-batch strategy which has been shown to significantly increase MK-7 yields.

-

Initial Fermentation Medium: Prepare the initial medium with the following components: 5% (w/v) yeast extract, 18.9% (w/v) soy peptone, 5% (w/v) glycerol, and 0.06% (w/v) K2HPO4.[8]

-

Fermenter Setup:

-

Use a 3-L bench-scale fermenter.

-

Sterilize the fermenter and medium at 121°C for 20 minutes.

-

Calibrate pH and dissolved oxygen (DO) probes before inoculation.

-

-

Fermentation Parameters:

-

Temperature: Maintain at 40°C.[8]

-

pH: Control at a desired setpoint (e.g., 7.0) using sterile solutions of NaOH and HCl.

-

Aeration: Supply sterile air at a controlled rate (e.g., 1 vvm).

-

Agitation: Maintain a constant agitation speed (e.g., 200 rpm).

-

-

Inoculation: Aseptically inoculate the fermenter with the prepared inoculum.

-

Fed-Batch Strategy:

-

Sampling and Monitoring:

-

Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours).

-

Monitor and record pH, bacterial growth (OD600), and glycerol concentration.